vert d'indocyanine

Vue d'ensemble

Description

Indocyanine green is a cyanine dye used extensively in medical diagnostics. It is known for its near-infrared fluorescence properties, which make it particularly useful in imaging techniques. Indocyanine green is used to determine cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography . It has a peak spectral absorption at about 800 nm, allowing it to penetrate retinal layers and image deeper patterns of circulation than other dyes .

Mécanisme D'action

Indocyanine Green (ICG), also known as Foxgreen or Cardiogreen, is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used as a diagnostic agent in various medical applications .

Target of Action

ICG’s primary targets are the hepatic parenchymal cells . It is taken up from the plasma almost exclusively by these cells and is secreted entirely into the bile . This characteristic makes ICG a helpful index of hepatic function .

Mode of Action

Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin . It undergoes no significant extrahepatic or enterohepatic circulation . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile, suggesting that the biliary mucosa is sufficiently intact to prevent diffusion of the dye, though allowing diffusion of bilirubin .

Biochemical Pathways

ICG is involved in the hepatic function pathway. It is taken up by the hepatic parenchymal cells and secreted into the bile . This process allows for the assessment of liver function and blood flow .

Pharmacokinetics

ICG has a unique pharmacokinetic profile. It is rapidly taken up by the liver from the plasma and is secreted entirely into the bile . It undergoes no significant extrahepatic or enterohepatic circulation . The half-life of ICG is about 150 to 180 seconds , and it is removed from circulation exclusively by the liver to bile .

Result of Action

The primary result of ICG’s action is the ability to determine cardiac output, hepatic function, and liver blood flow . It is also used for ophthalmic and cerebral angiography . When exposed to near-infrared light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .

Action Environment

The action of ICG is influenced by environmental factors. For instance, its fluorescence properties are affected by its concentration and the pH of its environment . Moreover, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching .

Avantages Et Limitations Des Expériences En Laboratoire

Indocyanine green is a fluorescent dye that is widely used in medical and biological research due to its ability to interact with biological molecules and structures and its near-infrared fluorescence properties. However, like any tool, Indocyanine green has both advantages and limitations for use in laboratory experiments.

Advantages:

- Versatility: Indocyanine green can be used in a variety of applications, including the visualization of blood flow and the assessment of cardiac function.

- High sensitivity: Indocyanine green has a high fluorescence intensity, making it a highly sensitive tool for use in laboratory experiments.

- Non-toxic: Indocyanine green has a low toxicity profile and is generally considered to be safe for use in medical and biological research.

- Long shelf-life: Indocyanine green is a stable compound that has a long shelf-life, making it an attractive option for use in laboratory experiments.

- Compatibility with imaging equipment: Indocyanine green is compatible with a variety of imaging equipment, including near-infrared spectroscopy (Indocyanine greenS) and fluorescence imaging systems.

Limitations:

- Interaction with biological systems: Indocyanine green is a foreign substance that may interact with biological systems in unexpected ways, which can limit its utility in certain applications.

- Interference with other fluorescent dyes: Indocyanine green may interfere with the fluorescence of other dyes that are used in laboratory experiments, leading to inaccurate results.

- Cost: Indocyanine green is relatively expensive, which can limit its use in large-scale or long-term experiments.

- Excretion from the body: Indocyanine green is rapidly excreted from the body, which can limit its persistence in biological systems and limit its utility in certain applications.

Orientations Futures

Indocyanine green is a versatile fluorescent dye that has been widely used in medical and biological research. Its near-infrared fluorescence properties, combined with its low toxicity and high sensitivity, have made it a valuable tool for a variety of applications. In the future, there is a potential for Indocyanine green to be used in even more innovative ways, and the following are some of the most promising future directions for this dye:

- Development of new Indocyanine green -based imaging techniques: Researchers are exploring new and innovative ways to use Indocyanine green for imaging biological systems, including the development of new Indocyanine green -based imaging techniques that can be used to visualize biological structures in greater detail.

- Expansion of Indocyanine green use in clinical applications: Indocyanine green has already been used in a variety of clinical applications, including the assessment of cardiac function and the visualization of blood flow. In the future, there is a potential for Indocyanine green to be used in even more clinical applications, such as the assessment of liver function and the visualization of lymphatic systems.

- Improving the sensitivity and specificity of Indocyanine green: Researchers are exploring new ways to improve the sensitivity and specificity of Indocyanine green, including the development of new Indocyanine green -based probes that can be targeted to specific biological structures or molecules.

- Expansion of Indocyanine green use in drug development: Indocyanine green has already been used in preclinical studies to assess the pharmacokinetics and efficacy of new drugs. In the future, there is a potential for Indocyanine green to be used in even more advanced drug development studies, such as phase I and phase II clinical trials.

- Integration of Indocyanine green with other imaging techniques: Researchers are exploring new ways to integrate Indocyanine green with other imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT), to provide even more comprehensive information about biological systems.

In conclusion, the future of Indocyanine green is very promising, and the dye has a potential to be used in even more innovative ways in the future. With continued research and development, Indocyanine green has the potential to play an even larger role in medical and biological research and in the development of new diagnostic and therapeutic technologies.

Applications De Recherche Scientifique

Indocyanine green has a wide range of scientific research applications:

Chemistry: Used as a fluorescent marker in various chemical assays.

Biology: Employed in cellular imaging and tracking due to its fluorescence properties.

Medicine: Extensively used in diagnostic imaging, including cardiac output measurement, hepatic function tests, and angiography.

Industry: Utilized in the development of imaging technologies and as a standard in fluorescence-based assays.

Analyse Biochimique

Biochemical Properties

Indocyanine Green shows binding affinity towards plasma and lymph globulins, especially albumin and some lipoproteins . It undergoes no significant extrahepatic or enterohepatic circulation . The compound is rapidly bound to plasma protein, of which albumin is the principal carrier (95%) .

Cellular Effects

The effects of Indocyanine Green on cells are primarily observed in its use as a diagnostic tool. The dye’s rapid and uniform spread in the lymphatic system due to its low molecular weight allows for effective imaging of these systems .

Molecular Mechanism

The molecular mechanism of Indocyanine Green primarily involves its interactions with proteins, particularly albumin. The dye binds to albumin, which acts as its principal carrier in the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Indocyanine Green can change over time. For instance, the compound’s decomposition products (DPs) can increase when exposed to light . The number of DPs was found to be greater in more diluted solutions and when balanced salt solution (BSS) was used as a solvent .

Metabolic Pathways

Indocyanine Green does not undergo significant extrahepatic or enterohepatic circulation

Transport and Distribution

Following intravenous injection, Indocyanine Green is rapidly distributed within the body due to its binding to albumin . The dye spreads rapidly and uniformly in the lymphatic system due to its low molecular weight .

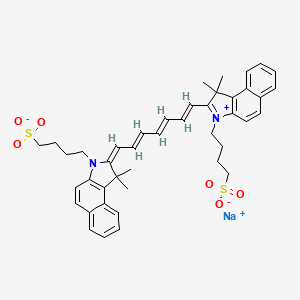

Méthodes De Préparation

Indocyanine green can be synthesized by reacting 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone without a solvent to produce 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate. This intermediate is then treated with N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide and triethylamine in ethanol, followed by extraction in ether, and finally converted to the sodium iodide salt in an alcoholic solvent . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis and purity.

Analyse Des Réactions Chimiques

Indocyanine green undergoes various chemical reactions, including:

Oxidation: When exposed to light, indocyanine green can react with molecular oxygen to form singlet oxygen species.

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: The sulfonate groups can be substituted under certain conditions, altering its solubility and binding properties.

Common reagents used in these reactions include molecular oxygen for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions but often involve changes in the dye’s fluorescence properties.

Comparaison Avec Des Composés Similaires

Indocyanine green is unique due to its near-infrared fluorescence properties and its ability to bind tightly to plasma proteins. Similar compounds include:

Brilliant blue green: Another dye used in medical imaging but with different spectral properties.

Infracyanine green: Similar to indocyanine green but with different solubility and binding characteristics.

Bromophenol blue: Used in chromovitrectomy as an alternative to indocyanine green.

Indocyanine green stands out due to its deeper tissue penetration and lower photobleaching properties compared to other dyes .

Propriétés

Numéro CAS |

3599-32-4 |

|---|---|

Formule moléculaire |

C43H47N2NaO6S2 |

Poids moléculaire |

775.0 g/mol |

Nom IUPAC |

sodium;4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 |

Clé InChI |

MOFVSTNWEDAEEK-UHFFFAOYSA-M |

Impuretés |

...COMMERCIAL PRODUCT CONTAINS MOISTURE & ABOUT 5% SODIUM IODIDE AS CONTAMINANT. |

SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] |

Apparence |

Solid powder |

Color/Form |

DARK GREEN, BLUE-GREEN, OLIVE BROWN, DARK BLUE, OR BLACK POWDER, SOLN ARE DEEP EMERALD-GREEN IN COLOR |

Key on ui other cas no. |

3599-32-4 |

Description physique |

Dark green, blue-green, olive brown, dark blue, or black solid; Solutions are deep emerald-green; [HSDB] |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

UNSTABLE IN SOLN. Solutions are stable only for a few hours and cannot be kept overnight. |

Solubilité |

SOL IN WATER & METHANOL; PRACTICALLY INSOL IN MOST OTHER ORG SOLVENTS Soluble in water, less soluble in ethanol. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cardio Green Cardio-Green Cardiogreen Green, Indocyanine Indocyanine Green Ujoveridin Vofaverdin Vophaverdin Wofaverdin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

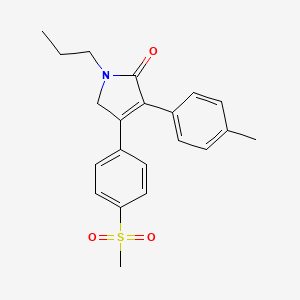

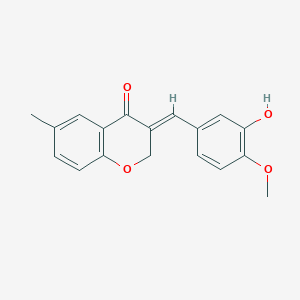

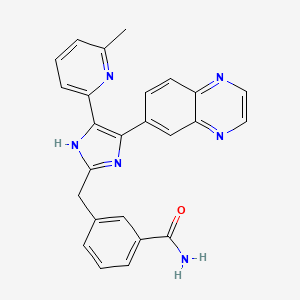

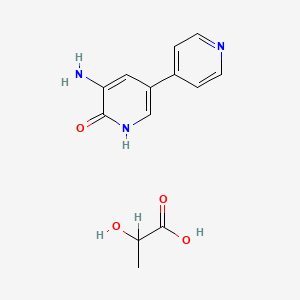

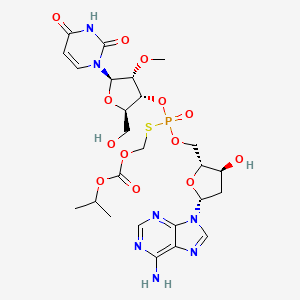

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)